
N-(dicyclopropylmethyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)cyclohexanamine is an organic compound with the molecular formula C13H23N. It is a cyclohexanamine derivative where the nitrogen atom is bonded to a dicyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of cyclohexylamine derivatives, including this compound, often involves the hydrogenation of nitrobenzene or the ammoniation of cyclohexanol. These processes are optimized for high yield and selectivity, utilizing advanced catalytic systems and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(dicyclopropylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions include various substituted cyclohexylamines and imines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(dicyclopropylmethyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(dicyclopropylmethyl)cyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dipropylcyclohexanamine: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Cyclohexylamine: A simpler amine with a single cyclohexyl group attached to the nitrogen.
Uniqueness
N-(dicyclopropylmethyl)cyclohexanamine is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
N-(dicyclopropylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H23N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h10-14H,1-9H2 |
InChI-Schlüssel |
UAAWXWJYZFPJRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(C2CC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
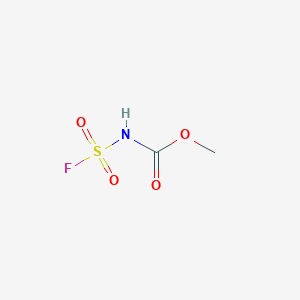
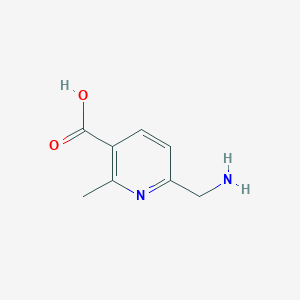
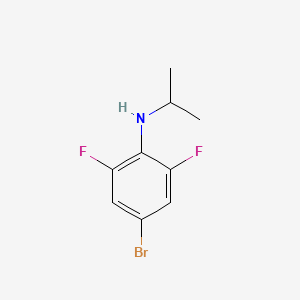
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)


![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
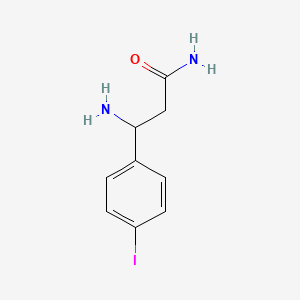

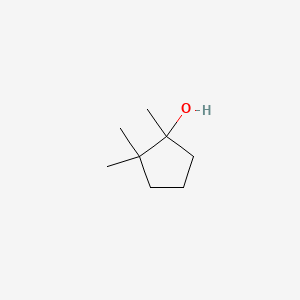
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
